molecular formula C22H32N2O7 B8129031 Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate

Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate

Cat. No.: B8129031
M. Wt: 436.5 g/mol
InChI Key: RSLOXBWTCSPQSP-MRXNPFEDSA-N
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Description

Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate is a synthetic compound used in various fields of scientific research. It is characterized by its complex structure, which includes tert-butyl, benzyloxycarbonyl, glycyl, and D-aspartate groups. This compound is often utilized in organic synthesis and biochemical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate typically involves multiple steps, starting with the protection of amino acids and subsequent coupling reactionsThe final step involves coupling the protected glycine with D-aspartate under specific reaction conditions, such as the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts like N-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the concentration of reagents. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl dicarbonate: Used as a protecting group in organic synthesis.

    Benzyloxycarbonyl glycine: A related compound with similar protective groups.

    Glycyl-D-aspartate: A simpler analog without the protective groups.

Uniqueness

Di-t-butyl (2R)-N-[2-(CBZ-amino)acetamido]aspartate is unique due to its combination of protective groups and amino acid residues, which confer specific reactivity and stability. This makes it particularly useful in complex synthetic and biochemical applications .

Properties

IUPAC Name

ditert-butyl (2R)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O7/c1-21(2,3)30-18(26)12-16(19(27)31-22(4,5)6)24-17(25)13-23-20(28)29-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,23,28)(H,24,25)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLOXBWTCSPQSP-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)OC(C)(C)C)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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